molecular formula C27H30O17 B1252693 Quercetin-3-gentiobioside

Quercetin-3-gentiobioside

Cat. No.: B1252693
M. Wt: 626.5 g/mol
InChI Key: FDRQPMVGJOQVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13915961 is a natural product found in Phyllanthus virgatus, Chenopodium album, and other organisms with data available.

Scientific Research Applications

1. Biotransformation Using Engineered Escherichia coli

Researchers have explored the synthesis of quercetin 3-O-gentiobioside using an engineered Escherichia coli strain. This method aims to simplify obtaining this compound, which is challenging to extract and purify from plants. The process involved using glycosyltransferases and nucleotide sugar biosynthetic genes to achieve a conversion efficiency of approximately 49% (Cho et al., 2016).

2. Structural Determination in Flowers

Quercetin 3-glucosyl(1⇒2)gentiobioside has been identified in the violet-blue flowers of Primula polyantha. The structural determination was based on extensive spectroscopic data, highlighting its natural occurrence in specific plant species (Saitǒ et al., 1990).

3. Potential Medicinal Applications

Quercetin, including its derivatives like quercetin 3-O-gentiobioside, is recognized for various biological activities, such as antioxidant, antibacterial, and antiparasitic properties. It has potential applications in antioncology, cardiovascular protection, anti-immunosuppression treatment, and alleviating toxicity of mycotoxins (Yang et al., 2020).

4. Antioxidant Activities

The antioxidant activities of quercetin, including its complexes, are a subject of extensive research. This includes its effects on glutathione, enzymatic activity, and reactive oxygen species, making it a candidate for medicinal applications (Xu et al., 2019).

5. Bioavailability Studies

Research on the bioavailability of different quercetin glycosides in rats, including quercetin 3-O-gentiobioside, provides insights into the absorption and metabolic processing of these compounds. This is crucial for their use as food additives or dietary supplements (Makino et al., 2009).

6. Application in Traditional Medicine

Quercetin 3-O-gentiobioside has been identified in traditional medicinal plants like Psidium guava, suggesting its role in the therapeutic properties of these plants (Seshadri & Vasishta, 1965).

7. Role in DNA Damage Response

The impact of quercetin on DNA damage response in human hematopoietic stem and progenitor cells has been studied, indicating its potential genotoxic effects at high concentrations, which is crucial for understanding its safe application in clinical settings (Biechonski et al., 2017).

8. Content Standard in Semen Descurainiae

Research has been conducted to determine the content of quercetin-3-O-β-D-glucopyranosyl-7-O-β-D-gentiobioside in Semen Descurainiae, a herb used in traditional medicine. This is important for establishing quality control standards for herbal products (An-jia, 2010).

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQPMVGJOQVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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